molecular formula C13H10N2O4 B14811917 1,2-Dimethoxycyclobuta[b]quinoxaline-5-carboxylic acid

1,2-Dimethoxycyclobuta[b]quinoxaline-5-carboxylic acid

Cat. No.: B14811917
M. Wt: 258.23 g/mol
InChI Key: ZGMPHKUEYMDNPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethoxycyclobuta[b]quinoxaline-5-carboxylic acid typically involves the reaction of 2,3-diamino benzoate with oxalic acid monohydrate at elevated temperatures. The intermediate product is then subjected to chlorination with thionyl chloride (SOCl2) followed by hydrolysis in the presence of aqueous sodium hydroxide in methanol .

Industrial Production Methods

Industrial production methods for quinoxaline derivatives often focus on green chemistry principles to minimize environmental impact. These methods include the use of cost-effective and sustainable reagents and solvents, as well as energy-efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethoxycyclobuta[b]quinoxaline-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted quinoxalines .

Scientific Research Applications

1,2-Dimethoxycyclobuta[b]quinoxaline-5-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Quinoxaline derivatives exhibit antibacterial, antifungal, and antiviral activities

Properties

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

1,2-dimethoxycyclobuta[b]quinoxaline-5-carboxylic acid

InChI

InChI=1S/C13H10N2O4/c1-18-11-9-10(12(11)19-2)15-8-5-6(13(16)17)3-4-7(8)14-9/h3-5H,1-2H3,(H,16,17)

InChI Key

ZGMPHKUEYMDNPY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=NC3=C(C=CC(=C3)C(=O)O)N=C12)OC

Origin of Product

United States

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